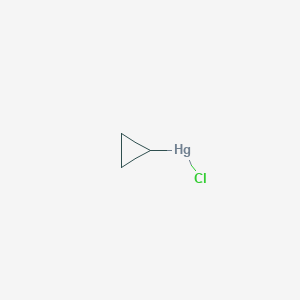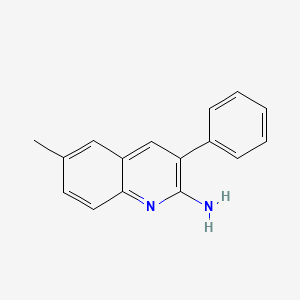
4-(1H-indol-6-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-indol-6-yl)benzonitrile is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety fused to a benzonitrile group, making it a valuable structure in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Bischler indole synthesis, which uses ortho-substituted anilines and cyclizes them to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
化学反应分析
Types of Reactions
4-(1H-indol-6-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: 4-(1H-indol-6-yl)benzylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
4-(1H-indol-6-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1H-indol-6-yl)benzonitrile involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-(1H-indol-6-yl)phosphonic acid derivatives: These compounds share the indole core but have a phosphonic acid group instead of a nitrile group.
4-(1H-indol-6-yl)benzylamine: This compound is similar but has an amine group instead of a nitrile group.
Uniqueness
4-(1H-indol-6-yl)benzonitrile is unique due to its combination of the indole and benzonitrile moieties, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
属性
分子式 |
C15H10N2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
4-(1H-indol-6-yl)benzonitrile |
InChI |
InChI=1S/C15H10N2/c16-10-11-1-3-12(4-2-11)14-6-5-13-7-8-17-15(13)9-14/h1-9,17H |
InChI 键 |
XIGGKXHJIDYKMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)


![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)

![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)


![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)



![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
